molecular formula C12H17FN2O B2734196 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine CAS No. 523980-75-8

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine

Cat. No.: B2734196
CAS No.: 523980-75-8
M. Wt: 224.279
InChI Key: WSVHAGDWEZZIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in the pharmaceutical industry. This compound features a piperazine ring substituted with a 5-fluoro-2-methoxyphenylmethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine typically involves the reaction of 5-fluoro-2-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)methyl]piperazine
  • 1-[(3-Methoxyphenyl)methyl]piperazine
  • 1-[(2-Chlorophenyl)methyl]piperazine

Uniqueness

1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

1-[(5-fluoro-2-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVHAGDWEZZIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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